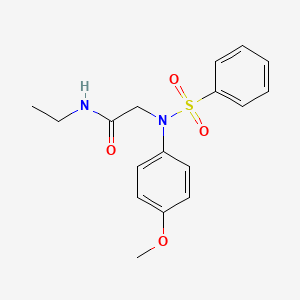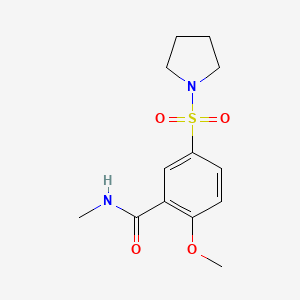
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using specific methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in various cellular processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to elucidate its mechanism of action.
Direcciones Futuras
Several future directions for research on 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide can be identified. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use as a fluorescent probe for the detection of metal ions in biological samples. In addition, studies on the toxicity and safety of this compound are needed to determine its potential for clinical use.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield of the compound. Further studies are needed to elucidate its mechanism of action, its potential applications in drug discovery, and its safety for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide involves a multistep process that includes the condensation of 2-aminophenol with 4-methoxybenzaldehyde to form 2-(4-methoxybenzyl)-1,3-benzoxazole. This intermediate is then reacted with 2-methoxy-2-methylpropylamine and chloroacetyl chloride to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In environmental science, it has been used as a sensor for the detection of pollutants in water.
Propiedades
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,26-4)13-22-20(24)15-7-10-17-18(12-15)27-19(23-17)11-14-5-8-16(25-3)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJZFLQTWJQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)

![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)